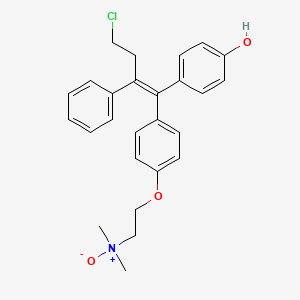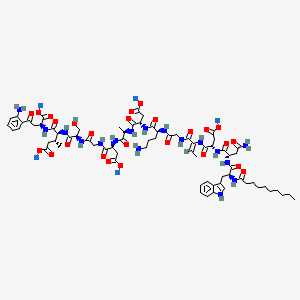
Daptomycin Impurity 1 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Sodium (2S,5S,8R,14S,17R,20S,23S,32S,Z)-32-((S)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-2-(2-(2-aminophenyl)-2-oxoethyl)-23-(3-aminopropyl)-14,20-bis(carboxylatomethyl)-5-(®-1-carboxylatopropan-2-yl)-29-ethylidene-8-(hydroxymethyl)-17-methyl-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazatetratriacontanedioate” is a highly complex organic molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like EDCI or HATU to form amide bonds.
Protecting Group Strategies: Employing groups like Boc or Fmoc to protect amino acids during synthesis.
Purification: Techniques such as HPLC or column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and scalable synthesis.
Fermentation Processes: Utilizing genetically engineered microorganisms to produce complex molecules.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylate groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions involving amino groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO4.
Reducing Agents: Like NaBH4 or LiAlH4.
Nucleophiles: Including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
The compound’s diverse functional groups make it valuable in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying protein-ligand interactions.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger, more complex molecules with diverse biological functions.
Synthetic Polymers: Man-made materials with similar structural motifs.
Uniqueness
The compound’s unique combination of functional groups and stereochemistry distinguishes it from other similar molecules. Its specific arrangement of amino acids and other functional groups imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C72H96N17Na5O26 |
|---|---|
Poids moléculaire |
1730.6 g/mol |
Nom IUPAC |
pentasodium;(3R,4S)-4-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(Z)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-carboxylatopropanoyl]amino]but-2-enoyl]amino]acetyl]amino]pentanoyl]amino]-3-carboxylatopropanoyl]amino]propanoyl]amino]-3-carboxylatopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(1S)-3-(2-aminophenyl)-1-carboxylato-3-oxopropyl]amino]-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C72H101N17O26.5Na/c1-5-7-8-9-10-11-12-23-54(93)81-45(26-38-32-76-43-21-16-14-18-39(38)43)67(109)85-46(28-53(75)92)68(110)87-49(31-60(102)103)69(111)83-42(6-2)63(105)77-33-55(94)80-44(22-17-24-73)65(107)86-48(30-59(100)101)66(108)79-37(4)62(104)84-47(29-58(98)99)64(106)78-34-56(95)82-51(35-90)70(112)89-61(36(3)25-57(96)97)71(113)88-50(72(114)115)27-52(91)40-19-13-15-20-41(40)74;;;;;/h6,13-16,18-21,32,36-37,44-51,61,76,90H,5,7-12,17,22-31,33-35,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,106)(H,79,108)(H,80,94)(H,81,93)(H,82,95)(H,83,111)(H,84,104)(H,85,109)(H,86,107)(H,87,110)(H,88,113)(H,89,112)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,114,115);;;;;/q;5*+1/p-5/b42-6-;;;;;/t36-,37-,44+,45+,46+,47+,48+,49+,50+,51-,61+;;;;;/m1...../s1 |
Clé InChI |
PFUKYEIAXCVQQW-JPLIBUEMSA-I |
SMILES isomérique |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)N/C(=C\C)/C(=O)NCC(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@H](C)C(=O)N[C@@H](CC(=O)[O-])C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@@H]([C@H](C)CC(=O)[O-])C(=O)N[C@@H](CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)[O-])C(=O)NC(=CC)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)[O-])C(=O)NC(C)C(=O)NC(CC(=O)[O-])C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)[O-])C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


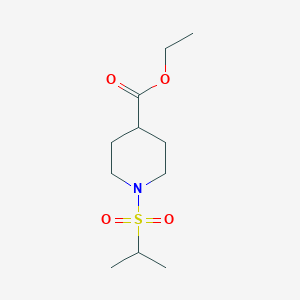
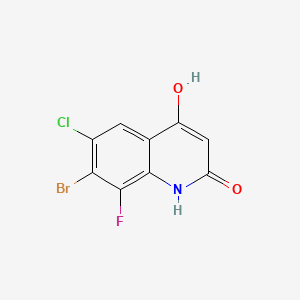

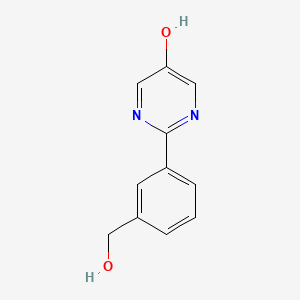
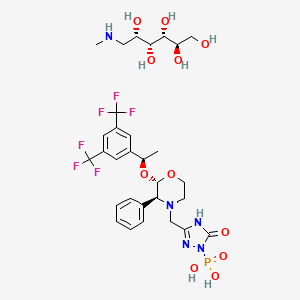
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)

![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

